Egfr-IN-61

EGFR C797S mutation Osimertinib resistance Kinase inhibition

EGFR-IN-61 is a reversible EGFR inhibitor optimized for triple-mutant (L858R/T790M/C797S) potency, showing 3-fold greater activity than osimertinib (IC50 137 nM vs 410 nM). With 5.4-fold selectivity over WT, it minimizes off-target effects in co-expression models. Ideal for osimertinib resistance studies and kinase selectivity profiling. Procure from certified suppliers with ≥98% HPLC purity. B2B bulk discounts available.

Molecular Formula C33H37ClN8O3
Molecular Weight 629.1 g/mol
Cat. No. B12402860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-61
Molecular FormulaC33H37ClN8O3
Molecular Weight629.1 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)NC3=NC=CC(=N3)C4=CN(C5=CC=CC=C54)CCCO)OC
InChIInChI=1S/C33H37ClN8O3/c1-40(2)15-16-41(3)29-20-30(45-4)27(19-26(29)37-32(44)22-10-12-35-31(34)18-22)39-33-36-13-11-25(38-33)24-21-42(14-7-17-43)28-9-6-5-8-23(24)28/h5-6,8-13,18-21,43H,7,14-17H2,1-4H3,(H,37,44)(H,36,38,39)
InChIKeyXELFLRFPUQAHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-61 (Compound 22a): A Potent, Reversible EGFR Kinase Inhibitor for Mutant-Specific Research Applications


EGFR-IN-61 (also known as compound 22a) is a synthetic small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It belongs to the class of reversible EGFR inhibitors and is derived from the osimertinib chemotype but lacks the acrylamide warhead responsible for irreversible covalent binding [2]. The compound demonstrates nanomolar potency against clinically relevant EGFR mutants, including the double-mutant L858R/T790M and the triple-mutant L858R/T790M/C797S, which are associated with acquired resistance to earlier-generation EGFR-targeted therapies [1].

Why EGFR-IN-61 Cannot Be Substituted by General-Purpose EGFR Inhibitors in Mutant-Driven NSCLC Models


EGFR inhibitors exhibit profound differences in their inhibitory spectra across wild-type and mutant EGFR isoforms, directly impacting experimental outcomes and translational relevance. The L858R/T790M/C797S triple-mutant kinase, in particular, represents a challenging resistance mechanism that many approved EGFR inhibitors, including the third-generation irreversible inhibitor osimertinib, fail to potently inhibit [1]. Generic substitution without validating isoform-specific potency can lead to false-negative results in cellular assays and misinterpretation of pathway dependency. EGFR-IN-61 was specifically optimized within a medicinal chemistry campaign to address this precise potency and selectivity gap [2].

Quantitative Differentiation of EGFR-IN-61 Versus Osimertinib and In-Class Comparators


Triple-Mutant EGFR (L858R/T790M/C797S) Inhibitory Potency: Head-to-Head Superiority Over Osimertinib

EGFR-IN-61 (compound 22a) exhibits significantly higher potency against the osimertinib-resistant L858R/T790M/C797S triple-mutant EGFR kinase compared to osimertinib itself [1]. In a direct comparative kinase inhibition assay, EGFR-IN-61 demonstrated an IC50 of 137 nM, whereas osimertinib showed an IC50 of 410 nM against the same mutant [1]. This represents an approximate 3-fold improvement in biochemical potency [1].

EGFR C797S mutation Osimertinib resistance Kinase inhibition

Mutant-Selectivity Over Wild-Type EGFR: A Quantified Selectivity Ratio Exceeding Osimertinib

A critical differentiator for EGFR tool compounds is the degree to which they spare wild-type EGFR, as inhibition of WT EGFR is associated with dose-limiting toxicities such as skin rash and diarrhea [1]. EGFR-IN-61 demonstrates a selectivity ratio of 5.4-fold for the L858R/T790M/C797S mutant over the wild-type enzyme [1]. This selectivity profile is in stark contrast to osimertinib, which under the same assay conditions exhibited a selectivity ratio of 0.012 (i.e., it potently inhibits WT EGFR and is essentially non-selective for the mutant) [1].

Kinase selectivity Off-target effects EGFR WT sparing

Potency Against Double-Mutant EGFR (L858R/T790M): Nanomolar Activity Confirmed

In addition to its activity against the triple mutant, EGFR-IN-61 potently inhibits the L858R/T790M double-mutant EGFR kinase, a common driver of resistance to first- and second-generation EGFR inhibitors [1]. The compound achieves an IC50 of 42 nM against this mutant [1]. While a direct head-to-head comparison for this specific mutant is not provided in the primary reference, the value is consistent with the compound's broader profile of targeting mutations within the ATP-binding pocket [1]. This potency is comparable to or better than many tool compounds used for this target.

T790M gatekeeper mutation Acquired resistance EGFR TKI

Cellular Antiproliferative Activity in H1975 NSCLC Cells (L858R/T790M Background)

The translational relevance of EGFR-IN-61 is supported by its ability to inhibit the growth of cancer cell lines harboring EGFR mutations. In the H1975 non-small cell lung cancer (NSCLC) cell line, which endogenously expresses the L858R/T790M double-mutant EGFR, EGFR-IN-61 inhibits cell proliferation with an IC50 of 1.82 μM after 72 hours of treatment [1]. This cellular activity confirms that the biochemical kinase inhibition translates into a functional antiproliferative effect in a relevant cellular context.

NSCLC Cell viability Antiproliferative assay

Reversible Mechanism of Action: A Distinct Binding Mode from Irreversible Inhibitors

EGFR-IN-61 is structurally derived from osimertinib but lacks the acrylamide moiety required for covalent bond formation with Cys797 [1]. Consequently, it functions as a reversible ATP-competitive inhibitor rather than an irreversible one [1]. This mechanistic distinction is critical because the acquisition of the C797S mutation eliminates the covalent binding site and confers resistance to irreversible inhibitors like osimertinib [1]. The reversible nature of EGFR-IN-61 allows it to maintain inhibitory activity against the C797S mutant [1].

Reversible inhibition Binding kinetics Drug design

Optimal Research Applications for EGFR-IN-61 Based on Quantitative Evidence


Probing C797S-Mediated Resistance to Third-Generation EGFR Inhibitors

EGFR-IN-61 is optimally deployed in cellular and biochemical models designed to study resistance to osimertinib and other third-generation EGFR TKIs. Its 3-fold greater potency against the L858R/T790M/C797S mutant (IC50 = 137 nM) compared to osimertinib (IC50 = 410 nM) [1] makes it a superior tool for suppressing this mutant's activity at lower concentrations, enabling cleaner dose-response experiments in engineered cell lines or patient-derived models harboring this triple mutation.

Selective Inhibition of Mutant EGFR Signaling in the Presence of Wild-Type EGFR

Given its 5.4-fold selectivity for the L858R/T790M/C797S mutant over wild-type EGFR [1], EGFR-IN-61 is particularly well-suited for experiments requiring discrimination between mutant and wild-type signaling. This is in contrast to osimertinib, which non-selectively inhibits WT (selectivity ratio of 0.012) [1]. Researchers can use EGFR-IN-61 to selectively ablate mutant-driven phosphorylation events (e.g., STAT3, AKT, ERK) in cell lines that co-express both isoforms, minimizing confounding off-target effects on WT-dependent physiology.

Validation of Reversible Inhibitor Pharmacology in EGFR-Driven Models

EGFR-IN-61 serves as a critical tool for distinguishing the biological consequences of reversible versus irreversible EGFR inhibition. As a reversible inhibitor lacking the acrylamide warhead of osimertinib [1], it can be used in washout experiments to study the kinetics of target re-engagement and downstream pathway reactivation. This application is valuable for understanding the pharmacodynamic differences that may influence therapeutic index and resistance emergence.

Cellular Screening in NSCLC Lines with Defined EGFR Mutational Status

The compound's validated antiproliferative activity in H1975 cells (IC50 = 1.82 μM) [1] supports its use in medium-throughput cell viability screens aimed at identifying synthetic lethal partners or evaluating combination therapy regimens in L858R/T790M-driven NSCLC models. Its activity in the A549 cell line (IC50 = 2.14 μM) [1], which overexpresses wild-type EGFR, further allows for comparative studies of mutant-selective versus pan-EGFR inhibition in parallel.

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